1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an orally active, non-ATP-competitive cyclin kinase-directed inhibitor . It is also known as PD-0332991, Ibrance .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. It has been used in the design and synthesis of anti-tubercular agents . The discovery of extensive intestinal metabolism and major metabolites helped refine the design strategy .Molecular Structure Analysis
The molecular structure of this compound is complex. Its IUPAC name is 6-acetyl-8-cyclopentyl-5-methyl-2-((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one dihydrochloride .Chemical Reactions Analysis
This compound is involved in various chemical reactions. It has been identified as a promising therapeutic target for hematologic-oncology indications, including multiple myeloma and certain leukemia .Physical And Chemical Properties Analysis
The compound has a molecular weight of 484 . It is soluble in DMSO but insoluble in water .Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione' involves the reaction of 5-(piperazin-1-yl)-2-nitropyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a reducing agent to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione. The intermediate is then subjected to a cyclization reaction to form the final product.", "Starting Materials": [ "5-(piperazin-1-yl)-2-nitropyridine", "1-methyl-3,7-dihydro-1H-purine-2,6-dione", "Reducing agent" ], "Reaction": [ "Step 1: Reduction of 5-(piperazin-1-yl)-2-nitropyridine with a reducing agent to form 5-(piperazin-1-yl)-2-aminopyridine", "Step 2: Reaction of 5-(piperazin-1-yl)-2-aminopyridine with 1-methyl-3,7-dihydro-1H-purine-2,6-dione in the presence of a suitable solvent and a base to form the intermediate 1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione", "Step 3: Cyclization of the intermediate with a suitable cyclizing agent to form the final product '1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione'" ] } | |
CAS RN |
2580201-61-0 |
Product Name |
1-methyl-8-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-2,3,6,7-tetrahydro-1H-purine-2,6-dione |
Molecular Formula |
C15H18N8O2 |
Molecular Weight |
342.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.